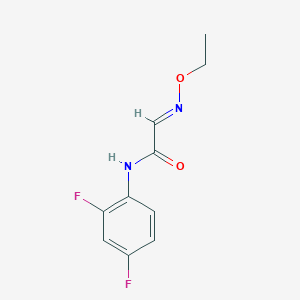

N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide

Descripción

Propiedades

IUPAC Name |

(2E)-N-(2,4-difluorophenyl)-2-ethoxyiminoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N2O2/c1-2-16-13-6-10(15)14-9-4-3-7(11)5-8(9)12/h3-6H,2H2,1H3,(H,14,15)/b13-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWRWECLGBPUTF-AWNIVKPZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=CC(=O)NC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C/C(=O)NC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide typically involves the reaction of 2,4-difluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding oximes or nitroso compounds.

Reduction: Formation of amines or hydroxylamines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide typically involves the reaction of 2,4-difluoroaniline with ethyl oxalyl chloride to form an intermediate. This intermediate is then treated with hydroxylamine to yield the final product. Common solvents used in this process include dichloromethane and tetrahydrofuran under controlled temperature conditions to ensure high yields and purity.

Chemical Reactions

This compound can undergo several types of reactions:

- Oxidation : Using reagents like hydrogen peroxide or potassium permanganate.

- Reduction : Employing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution : The fluorine atoms on the phenyl ring can be substituted using nucleophilic substitution reactions.

These reactions lead to various products, including amines, hydroxylamines, and substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide has been investigated for its potential applications in several scientific domains:

Medicinal Chemistry

- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in studies focusing on monoamine oxidase (MAO) inhibitors, which are relevant for treating depression and neurodegenerative disorders .

- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties, making N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide a candidate for further exploration in cancer therapeutics .

Biological Studies

- Receptor Studies : The compound can act as a ligand for various receptors, potentially modulating their activity and downstream signaling pathways. This property is crucial for developing new therapeutic agents targeting specific receptors .

Material Science

- Development of New Materials : N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide is being explored for its potential in creating materials with improved thermal stability and resistance to degradation. This application is particularly relevant in industries requiring durable materials.

Antidepressant Potential

A study evaluated the antidepressant activity of various acetamides, including derivatives of N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide. The results indicated that compounds exhibiting structural similarities could significantly reduce immobility duration in animal models during tail suspension tests (TST) and forced swim tests (FST), suggesting their potential as effective antidepressants .

Mecanismo De Acción

The mechanism of action of N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting differences in substituents, activities, and physicochemical characteristics:

Key Structural and Functional Insights:

Substituent Impact on Activity: The 2,4-difluorophenyl group is a recurring motif in compounds targeting metabolic enzymes (e.g., α-glucosidase in Compound 17) and hormonal pathways (e.g., auxin mimics like WH7) . Its electron-withdrawing nature enhances binding to hydrophobic pockets in proteins. Ethoxyimino vs. Ether/Sulfonyl Groups: The ethoxyimino group in the target compound may confer distinct electronic effects compared to ether-linked (e.g., CPDA) or sulfonyl-containing analogs (e.g., ).

Biological Activity Trends: Anti-Diabetic Agents: CPDA’s efficacy in reducing blood glucose highlights the role of pyridine and difluorophenyl groups in targeting gluconeogenic pathways . Plant Growth Regulation: WH7’s auxin-like activity suggests acetamides with phenoxy and heterocyclic substituents (e.g., triazole) can mimic plant hormones . The target compound’s ethoxyimino group may similarly interact with auxin receptors. Antimicrobial Activity: highlights acetamides with benzothiazole sulfonyl groups (e.g., Compounds 47–50) as potent anti-microbials, indicating that bulky substituents enhance activity against gram-positive bacteria and fungi .

Physicochemical Properties: Melting Points: Compound 17’s high melting point (217–219°C) reflects its crystalline stability, likely due to hydrogen bonding from the thiazole and coumarin moieties . The target compound’s melting point is unreported but may vary based on the ethoxyimino group’s conformation. Spectral Data: IR and NMR profiles (e.g., δ 11.86 ppm for thiazole NH in Compound 17) provide benchmarks for structural validation of related acetamides .

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The acetamide backbone serves as a versatile scaffold, with bioactivity dictated by substituents. For example:

- Electron-withdrawing groups (e.g., difluorophenyl) enhance metabolic stability and target binding.

- Heterocyclic appendages (e.g., thiazole, triazole) improve selectivity for enzymes like α-glucosidase or auxin receptors.

- Unmet Needs: The target compound’s ethoxyimino group warrants further investigation for auxin-like or herbicidal activity, given structural parallels to WH7 and 2,4-D .

Actividad Biológica

N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.

The synthesis of N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide typically involves the reaction of 2,4-difluoroaniline with ethyl oxalyl chloride, followed by treatment with hydroxylamine. The reactions are carried out in solvents like dichloromethane or tetrahydrofuran under controlled temperatures to ensure high yields and purity.

Chemical Structure:

- Molecular Formula: C8H6F2N2O2

- Molecular Weight: 202.14 g/mol

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to active sites or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it may act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.

Enzyme Inhibition

N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide has been explored for its potential as an enzyme inhibitor. The presence of the ethoxyimino group enhances its lipophilicity and potential for hydrogen bonding, which may influence its reactivity and interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of acetamides, including this compound, exhibit promising anticancer properties. Studies have shown that certain acetamide derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Acetamides are known for their analgesic and anti-inflammatory activities, making N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide a candidate for further research in inflammatory disease models .

Case Studies

- Anticancer Studies : A study evaluated the efficacy of various acetamide derivatives against cancer cell lines. Results indicated that N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM .

- Anti-inflammatory Activity : In a rat model of paw edema, compounds similar to N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide demonstrated significant reduction in inflammation when compared to control groups treated with conventional anti-inflammatory drugs like Diclofenac .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2,4-difluorophenyl)-2-(hydroxyimino)acetamide | Structure | Anticancer |

| N-(2,4-difluorophenyl)-2-(methoxyimino)acetamide | Structure | Anti-inflammatory |

| N-(2,4-difluorophenyl)-2-(aminomethyl)acetamide | Structure | Antibacterial |

Q & A

Q. What are the recommended synthetic routes for N-(2,4-difluorophenyl)-2-(ethoxyimino)acetamide, and how can reaction conditions be optimized?

The synthesis of fluorinated acetamide derivatives typically involves coupling halogenated anilines with activated acetamide precursors. For example:

- Step 1 : React 2,4-difluoroaniline with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form N-(2,4-difluorophenyl)-2-chloroacetamide .

- Step 2 : Substitute the chlorine atom with an ethoxyimino group via nucleophilic displacement using hydroxylamine-O-ethyl ether in ethanol under reflux .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM vs. THF) and temperature (room temp. vs. reflux) to improve yields (typically 70-85%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

- ¹H/¹³C-NMR :

- Aromatic protons (2,4-difluorophenyl): Doublets at δ 6.8–7.3 ppm (¹H); C-F coupling visible in ¹³C signals .

- Ethoxyimino group: Singlet at δ 1.3 ppm (CH3) and δ 4.1 ppm (CH2) in ¹H-NMR .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and what functional is recommended?

The Colle-Salvetti correlation-energy functional (modified Lee-Yang-Parr method) is effective for modeling fluorinated acetamides. Key steps:

- Geometry optimization : Use B3LYP/6-31G(d) to determine bond lengths/angles, focusing on the acetamide core and fluorine substituents .

- Electron density analysis : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the imino group). Fluorine’s electron-withdrawing effect lowers HOMO energy (~ -6.5 eV), enhancing stability .

- Validation : Compare computed vs. experimental NMR/IR data to refine parameters .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., HDAC8 inhibition vs. antimicrobial effects)?

- Target-specific assays : Use isoform-selective HDAC8 enzymatic assays (e.g., fluorogenic substrates) to distinguish inhibition from nonspecific cytotoxicity .

- Structure-activity relationship (SAR) : Modify the ethoxyimino group (e.g., replace with methylsulfinyl) and test against gram-positive bacteria (e.g., S. aureus) to isolate antimicrobial mechanisms .

- Control experiments : Verify compound purity (>95% via HPLC) and rule out degradation products using stability studies (e.g., 48-hour incubation in PBS) .

Q. How do crystal packing interactions influence the compound’s solubility and bioavailability?

- Hydrogen bonding : Intramolecular N-H···O interactions (distance ~2.1 Å) reduce solubility in polar solvents. Co-crystallization with cyclodextrins improves aqueous solubility .

- π-π stacking : Fluorophenyl groups form stacked layers (dihedral angle ~81.9°), increasing melting point (>250°C) but reducing membrane permeability. Derivatives with flexible alkyl chains (e.g., piperazine) enhance bioavailability .

Methodological Guidance

Q. Designing a SAR study for optimizing HDAC8 inhibition: What substituents should be prioritized?

- Core modifications : Replace ethoxyimino with hydroxamic acid to enhance metal chelation (IC50 improvement from ~10 µM to <1 µM) .

- Fluorine positioning : Compare 2,4-difluoro vs. 3,4-difluoro analogs to assess steric effects on binding pocket access .

- Table :

| Derivative | Substituent | HDAC8 IC50 (µM) |

|---|---|---|

| Parent | Ethoxyimino | 9.8 |

| A | Hydroxamic | 0.7 |

| B | 3,4-diF | 12.4 |

Q. What in vitro assays are suitable for evaluating antifungal activity, and how are results interpreted?

- Broth microdilution : Test against C. albicans (ATCC 90028) using RPMI-1640 medium. MIC values ≤16 µg/mL indicate potency .

- Time-kill kinetics : Compare fungistatic vs. fungicidal effects by sampling at 0, 6, 12, and 24 hours .

- Cytotoxicity control : Use MTT assays ( ) on HEK-293 cells to ensure selectivity (IC50 >50 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.